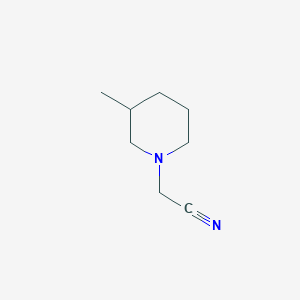

2-(3-Methylpiperidino)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

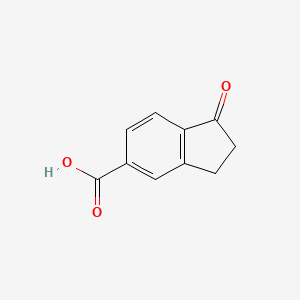

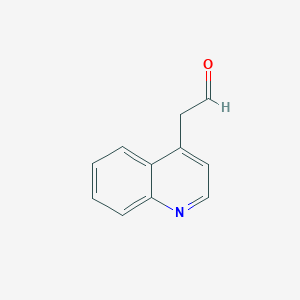

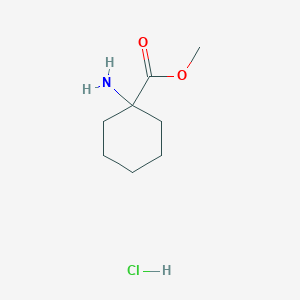

2-(3-Methylpiperidino)acetonitrile is a biochemical compound used for proteomics research . It has a molecular weight of 138.21 and a molecular formula of C8H14N2 .

Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of 2-(3-Methylpiperidino)acetonitrile. It is recommended to refer to the Certificate of Analysis for lot-specific data .Molecular Structure Analysis

The molecular structure of 2-(3-Methylpiperidino)acetonitrile is represented by the SMILES string: CC1CCCN(C1)CC#N . The InChI key is FACOYHQFZOVUQZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-(3-Methylpiperidino)acetonitrile is a solid compound . Its empirical formula is C8H14N2 .科学的研究の応用

1. Photochemistry and Ligand Substitution Reactions

Hecker et al. (1991) investigated the photochemistry of ruthenium complexes in acetonitrile. Their research demonstrated that upon irradiation, acetonitrile ligands in certain ruthenium complexes are displaced by other nucleophiles. This finding is significant for understanding ligand substitution reactions in photochemical processes.

2. Biodegradation Pathways

Firmin and Gray (1976) studied the metabolism of acetonitrile in bacteria, revealing how it breaks down into various biochemical compounds. Their work Firmin & Gray, 1976 is crucial for understanding the environmental impact and biodegradation pathways of acetonitrile.

3. Properties in Liquid-Crystalline Phases

Research by Gowda et al. (2004) demonstrated that methyl-tri-n-decylphosphonium salts exhibit unique liquid-crystalline properties when mixed with acetonitrile. Their study contributes to the understanding of dual thermotropic-lyotropic behavior in liquid crystals.

4. NMR Spectroscopy and Hyperpolarization

Mewis et al. (2014) explored the hyperpolarization of acetonitrile using SABRE (Signal Amplification by Reversible Exchange) for NMR (Nuclear Magnetic Resonance) spectroscopy. Their findings Mewis et al., 2014 have implications for improving NMR signal strength in certain compounds.

5. Acetonitrile in Fuel Cell Performance

Reshetenko and St-Pierre (2015) investigated the effect of acetonitrile poisoning on proton exchange membrane fuel cells. Their study Reshetenko & St-Pierre, 2015 provides insights into the impacts of acetonitrile contamination in fuel cells.

6. Partition Chromatography Applications

Corbin, Schwartz, and Keeney (1960) explored the use of acetonitrile in liquid-liquid partition chromatography. This technique, detailed in Corbin et al. (1960), is essential for separating various organic compounds.

7. Catalysis in Pharmaceutical Synthesis

Molleti and Yadav (2017) reported the use of acetonitrile in the mono-methylation of phenylacetonitrile with dimethyl carbonate. Their research Molleti & Yadav, 2017 is significant for synthesizing intermediates in pharmaceuticals like non-steroidal anti-inflammatory drugs.

Safety And Hazards

将来の方向性

Piperidines, including 2-(3-Methylpiperidino)acetonitrile, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

2-(3-methylpiperidin-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-3,5-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACOYHQFZOVUQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627580 |

Source

|

| Record name | (3-Methylpiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylpiperidino)acetonitrile | |

CAS RN |

951905-03-6 |

Source

|

| Record name | (3-Methylpiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)